molecular formula C11H17N3 B13977116 (1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene CAS No. 52389-03-4

(1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene

Cat. No.: B13977116
CAS No.: 52389-03-4
M. Wt: 191.27 g/mol
InChI Key: DLLZWQCBOQDMMO-UHFFFAOYSA-N
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Description

N-methyl-N-(2,4,6-trimethylphenyl)diazenylmethanamine is an organic compound characterized by its unique structure, which includes a diazenyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2,4,6-trimethylphenyl)diazenylmethanamine typically involves the reaction of 2,4,6-trimethylaniline with a diazonium salt, followed by methylation. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2,4,6-trimethylphenyl)diazenylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

N-methyl-N-(2,4,6-trimethylphenyl)diazenylmethanamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-(2,4,6-trimethylphenyl)diazenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the methanamine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2,4,6-trimethylphenyl)formamide
  • N-methyl-N-(2,4,6-trimethylphenyl)acetamide
  • N-methyl-N-(2,4,6-trimethylphenyl)urea

Uniqueness

N-methyl-N-(2,4,6-trimethylphenyl)diazenylmethanamine is unique due to its diazenyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

52389-03-4

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-methyl-N-[(2,4,6-trimethylphenyl)diazenyl]methanamine

InChI

InChI=1S/C11H17N3/c1-8-6-9(2)11(10(3)7-8)12-13-14(4)5/h6-7H,1-5H3

InChI Key

DLLZWQCBOQDMMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=NN(C)C)C

Origin of Product

United States

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